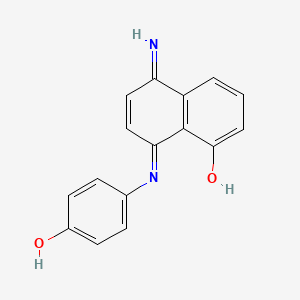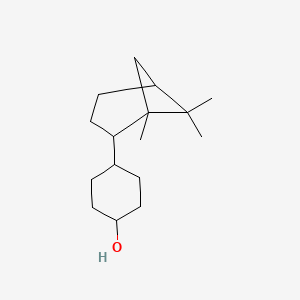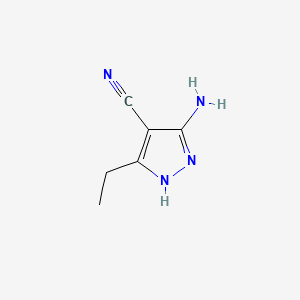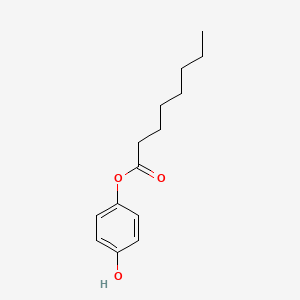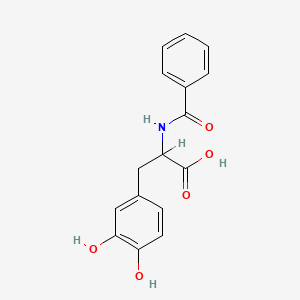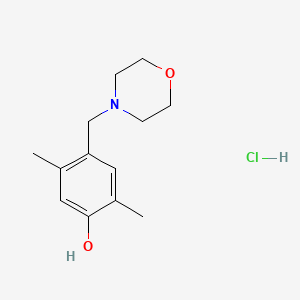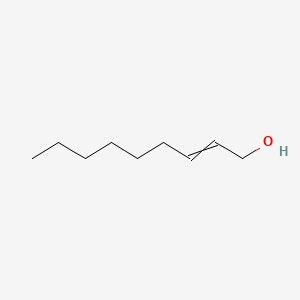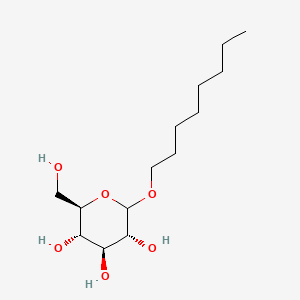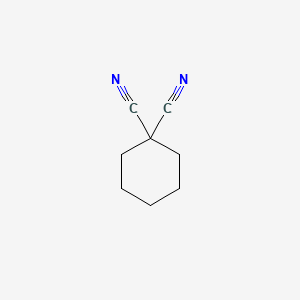
1,1-Cyclohexanedicarbonitrile
Übersicht
Beschreibung
1,1-Cyclohexanedicarbonitrile, also known as trans-1,4-Cyclohexanedicarbonitrile, is a chemical compound with the molecular formula C8H10N2 . It has a molecular weight of 134.1784 . The CAS Registry Number for this compound is 6550-85-2 .
Molecular Structure Analysis
The molecular structure of 1,1-Cyclohexanedicarbonitrile consists of a cyclohexane ring with two carbonitrile groups attached . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
1,1-Cyclohexanedicarbonitrile has a density of 1.286g/cm3 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation of Cyclohexene
Recent studies have explored the catalytic oxidation of cyclohexene, a process that yields a variety of industrially significant compounds including 7-oxabicyclo[4.1.0]heptane, trans/cis-cyclohexane-1,2-diol, and cyclohex-2-en-1-ol. These compounds serve as essential intermediates in the chemical industry. The controllable and selective catalytic oxidation of cyclohexene is of great value, aiming to afford targeted products efficiently. This research underlines the synthetic value of such oxidation reactions for both academic and industrial applications, highlighting the ongoing efforts to refine these processes for enhanced selectivity and control (Cao et al., 2018).
Cyclodextrins: Molecular Chelating Agents
Cyclodextrins have emerged as powerful molecular chelating agents, capable of forming inclusion complexes with various molecules. This property significantly modifies the characteristics of materials they complex with, thereby extending their use across numerous industrial applications. Cyclodextrins are particularly noted for their negligible cytotoxic effects, making them ideal for a wide range of uses including drug carriers, food and flavoring, cosmetics, and even in environmental protection. This broad utility underscores the importance of cyclodextrins in scientific research and industrial processes (E. D. Valle, 2004).
Hydrogen Storage and Delivery
Research on organic compounds as potential hydrogen carriers for energy applications has identified cycloalkanes as promising candidates. Among various compounds studied, methylcyclohexane stands out for meeting essential criteria such as liquid state physical properties, environmental safety, stability for recycling, and cost-effectiveness. This exploration aims at efficient and selective dehydrogenation processes for hydrogen storage and delivery, highlighting the cycloalkanes class's suitability for such purposes. This study contributes to the ongoing search for viable hydrogen storage solutions (Bourane et al., 2016).
Nanosponge Applications
Cyclodextrin-based nanosponges (CD-NS) represent a novel category of cross-linked cyclodextrin polymers with a three-dimensional network structure. These highly porous nanoparticles exhibit unique properties such as controlled release and high biocompatibility, making them suitable for pharmaceuticals, cosmetics, enzyme-catalysis, and environmental applications. The versatility of CD-NS, derived from their ability to form complexes with various molecules, underscores their potential in improving drug solubility, stability, and delivery, further demonstrating cyclodextrins' wide-ranging applicability in scientific research (Sherje et al., 2017).
Zukünftige Richtungen
The future directions of 1,1-Cyclohexanedicarbonitrile research could involve exploring its potential applications in various fields. For instance, one study discusses the role of a similar compound, cis-1,4-cyclohexanedicarboxylic acid, in the regulation of the structure and properties of a poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) copolyester . Such research could pave the way for new applications of 1,1-Cyclohexanedicarbonitrile in the future.
Eigenschaften
IUPAC Name |
cyclohexane-1,1-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-6-8(7-10)4-2-1-3-5-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEXDXWNPYTTQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337761 | |
| Record name | 1,1-Cyclohexanedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Cyclohexanedicarbonitrile | |
CAS RN |
5222-53-7 | |
| Record name | 1,1-Cyclohexanedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


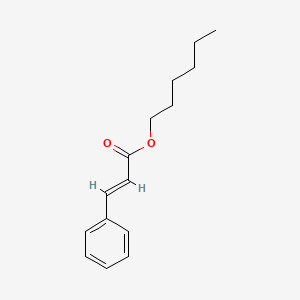
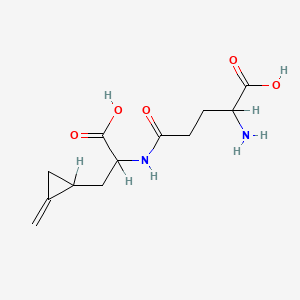
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxododecyl)amino]ethyl]-, disodium salt](/img/structure/B1606434.png)

